

Assessing the performance of Reactive Black 39 in different textile fibers

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Compound of Interest

Compound Name: Reactive Black 39

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A Comparative Performance Analysis of **Reactive Black 39** in Textile Applications

This guide provides a detailed comparison of the performance of C.I. **Reactive Black 39** with other alternative reactive dyes across various textile fibers, including cotton, wool, silk, and nylon. The information is intended for researchers, scientists, and professionals in drug development who may utilize dyed textiles in their studies. The comparison is based on experimental data for key performance indicators such as colorfastness to washing, light, and rubbing, as well as dye exhaustion and fixation rates.

Performance Comparison of Reactive Dyes

Reactive dyes are a class of colored organic substances that form a covalent bond with the fibers, leading to excellent wash fastness.^{[1][2][3]} The performance of these dyes can vary significantly depending on the type of fiber and the specific reactive dye used.

On Cotton Fibers

Cotton, a cellulosic fiber, is one of the most common substrates for reactive dyes. The performance of **Reactive Black 39** is compared with C.I. Reactive Black 5, another widely used black reactive dye.

Table 1: Performance Data on Cotton

Performance Metric	Reactive Black 39	C.I. Reactive Black 5 (Remazol Black B)	Alternative: Natural Dye (Diospyros Mollis Extract)
Colorfastness to Washing (ISO 105-C06)	4-5[4]	5[5]	3[6]
Colorfastness to Light (Xenon Arc, ISO 105-B02)	5-6[4][7]	4[8]	5-6[6]
Colorfastness to Rubbing (Dry, ISO 105-X12)	4[7]	5[5][9]	3-4[6]
Colorfastness to Rubbing (Wet, ISO 105-X12)	3[4]	3-4[5][9]	2-3[6]
Exhaustion Rate (%)	~70-85% (Typical for bifunctional dyes)[1][2][10]	~50-70% (Typical for monofunctional dyes)[1][2]	Not Applicable
Fixation Rate (%)	>80% (Typical for bifunctional dyes)[1][2][10]	>80%[8]	Not Applicable

Note: The exhaustion and fixation rates for **Reactive Black 39** are estimated based on typical values for bifunctional reactive dyes, as specific data was not available.

On Protein and Synthetic Fibers

The application of reactive dyes extends to protein fibers like wool and silk, and synthetic fibers like nylon. However, the dyeing mechanism and performance can differ from that on cotton.

Table 2: Performance Data on Wool, Silk, and Nylon

Fiber Type	Performance Metric	Reactive Black 39	C.I. Reactive Black 5 (Remazol Black B)	Alternative: Reactive Disperse Dyes
Wool	Colorfastness to Washing	Good (General expectation)[3]	Good[11]	4-5[12]
Colorfastness to Light	Good (General expectation)[13]	Moderate[11]	Acceptable[12]	
Colorfastness to Rubbing	Good (General expectation)	Good[11]	4-5[12]	
Silk	Colorfastness to Washing	Good (General expectation)[3]	Good[14]	4-5[12]
Colorfastness to Light	Good (General expectation)[13]	Medium[14]	Acceptable[12]	
Colorfastness to Rubbing	Good (General expectation)	Good	4-5[12]	
Nylon	Colorfastness to Washing	Good (General expectation)[3]	Good	4-5[12]
Colorfastness to Light	Good (General expectation)	Moderate	Moderate[15]	
Colorfastness to Rubbing	Good (General expectation)	Good	4-5[12]	

Note: Specific quantitative data for **Reactive Black 39** on wool, silk, and nylon is limited. The performance is generally expected to be good based on the nature of reactive dyes. Data for C.I. Reactive Black 5 and reactive disperse dyes are provided as a reference.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Colorfastness to Washing (ISO 105-C06)

This method determines the resistance of the color of textiles to domestic or commercial laundering procedures.

- **Specimen Preparation:** A specimen of the dyed textile is cut to a specified size (e.g., 40 mm x 100 mm). A multi-fiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool) is attached to the specimen.
- **Washing Procedure:** The composite specimen is placed in a stainless-steel container with a specified volume of washing solution (containing a standard reference detergent) and a set number of stainless-steel balls to simulate mechanical action.
- **Testing:** The container is sealed and agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a defined duration (e.g., 30 minutes).
- **Rinsing and Drying:** After the washing cycle, the specimen is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.
- **Assessment:** The change in color of the dyed specimen and the degree of staining on each of the adjacent fabric strips are assessed using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively. The ratings range from 1 (poor) to 5 (excellent).

Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (Xenon arc lamp).

- **Specimen Preparation:** A specimen of the dyed textile is mounted on a sample holder. A portion of the specimen is covered with an opaque mask.
- **Reference Materials:** A set of blue wool lightfastness references (rated 1 to 8) are exposed alongside the test specimen.
- **Exposure:** The specimens and references are exposed to the light from a Xenon arc lamp under controlled conditions of temperature and humidity within a lightfastness tester.

- **Assessment:** The exposure is continued until a specified contrast is observed between the exposed and unexposed parts of the blue wool reference corresponding to the desired fastness level. The change in color of the test specimen is then compared to the changes in the blue wool references. The lightfastness is rated on a scale of 1 (very low) to 8 (very high).

Colorfastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

- **Specimen Preparation:** A specimen of the dyed textile (at least 140 mm x 50 mm) is mounted on the base of a crockmeter.
- **Rubbing Finger:** A white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.
- **Dry Rubbing:** The rubbing finger is moved back and forth along the specimen 10 times with a downward force of 9 N.
- **Wet Rubbing:** A fresh rubbing cloth is wetted with distilled water to a specified pickup and the rubbing test is repeated on a different area of the specimen.
- **Assessment:** The amount of color transferred to the dry and wet rubbing cloths is assessed by comparing them with the Grey Scale for assessing staining. The ratings range from 1 (heavy staining) to 5 (no staining).

Determination of Exhaustion and Fixation Rates

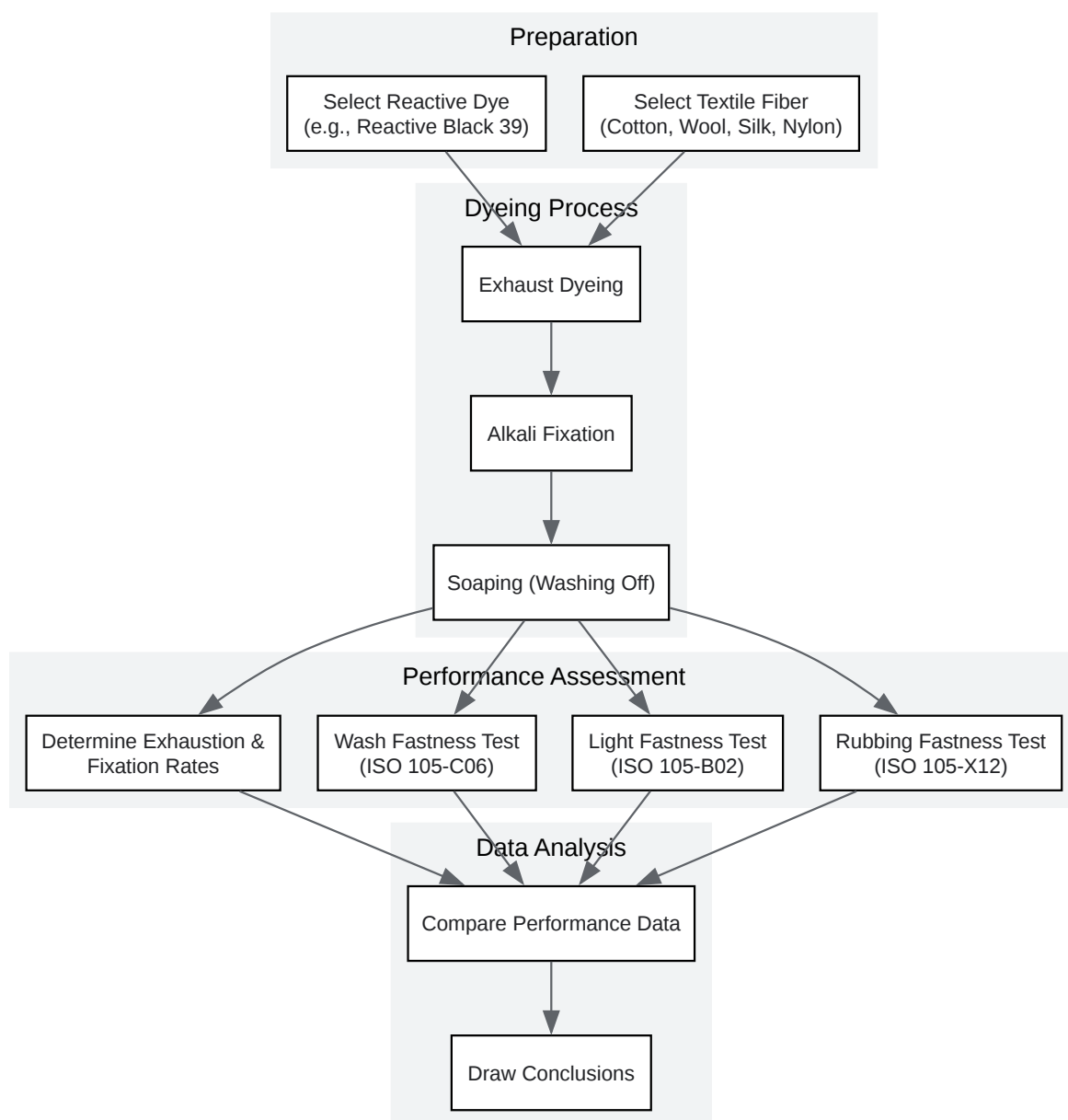
These parameters are crucial for assessing the efficiency of the dyeing process.

- **Exhaustion Rate (%E):** This is the percentage of dye that has moved from the dyebath onto the fiber. It is calculated by measuring the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer. The formula is: $\%E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100$
- **Fixation Rate (%F):** This is the percentage of the exhausted dye that has chemically bonded with the fiber. To determine this, the unfixed dye is removed from the fabric through a

rigorous washing process (soaping). The amount of dye in the washing liquor is measured spectrophotometrically. The fixation rate is then calculated.

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the performance of a reactive dye on a textile fiber.



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Caption: Workflow for assessing reactive dye performance.

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